N1-(5-methylisoxazol-3-yl)oxalamide N1-(5-methylisoxazol-3-yl)oxalamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20729727
InChI: InChI=1S/C6H7N3O3/c1-3-2-4(9-12-3)8-6(11)5(7)10/h2H,1H3,(H2,7,10)(H,8,9,11)
SMILES:
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol

N1-(5-methylisoxazol-3-yl)oxalamide

CAS No.:

Cat. No.: VC20729727

Molecular Formula: C6H7N3O3

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

N1-(5-methylisoxazol-3-yl)oxalamide -

Specification

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
IUPAC Name N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Standard InChI InChI=1S/C6H7N3O3/c1-3-2-4(9-12-3)8-6(11)5(7)10/h2H,1H3,(H2,7,10)(H,8,9,11)
Standard InChI Key ZGDVTMVKJSNHCT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)NC(=O)C(=O)N

Introduction

Chemical Structure and Basic Properties

N1-(5-Methylisoxazol-3-yl)oxalamide, with the IUPAC name N'-(5-methyl-1,2-oxazol-3-yl)oxamide, consists of a 5-methyl-substituted isoxazole ring connected to an oxalamide backbone (Fig. 1). The molecular formula is C₆H₇N₃O₃, and its molecular weight is 169.14 g/mol. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₆H₇N₃O₃
Molecular Weight169.14 g/mol
Canonical SMILESCC1=CC(=NO1)NC(=O)C(=O)N
XLogP3-AA (LogP)~0.5 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The compound’s planar structure facilitates hydrogen bonding via its amide and isoxazole groups, influencing its crystallization and solubility .

Synthesis and Characterization

Synthetic Routes

The synthesis of N1-(5-methylisoxazol-3-yl)oxalamide typically involves a two-step process:

  • Formation of the Oxalamide Backbone: Reacting oxalyl chloride with 5-methylisoxazol-3-amine under controlled conditions.

  • Purification: Recrystallization from polar solvents like ethanol or dimethyl sulfoxide (DMSO) to achieve >95% purity .

Alternative methods include coupling reactions using carbodiimide activators, which enhance yield and reduce side products.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show characteristic peaks for the methyl group (δ 2.3 ppm) and amide protons (δ 8.1–8.3 ppm).

  • Infrared Spectroscopy (IR): Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N-H bend).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 169.14 [M+H]⁺.

Physicochemical Behavior and Polymorphism

Solubility and Lipophilicity

The compound exhibits limited solubility in aqueous media (~2.5 mg/mL in water at 25°C) but dissolves readily in DMSO and dimethylformamide (DMF). Its estimated LogP of 0.5 suggests moderate hydrophilicity, aligning with trends observed in structurally related oxalamides .

Crystallization Mechanisms

Studies on analogous compounds, such as N-(5-methylisoxazol-3-yl)malonamide, reveal that polymorphism arises from competing hydrogen-bonding motifs (Fig. 2) :

  • Form 1I: Stabilized by NH⋯OC amide interactions.

  • Form 1II: Favors NH⋯N isoxazole interactions.

  • Solvates: DMSO disrupts amide-amide interactions, promoting solvent inclusion .

These insights suggest that N1-(5-methylisoxazol-3-yl)oxalamide may adopt similar polymorphic forms under varying crystallization conditions.

Biological Activities

Antimicrobial Properties

N1-(5-methylisoxazol-3-yl)oxalamide derivatives demonstrate broad-spectrum antimicrobial activity. For example:

  • Antimycobacterial Activity: Analogous ureas and oxalamides exhibit minimum inhibitory concentrations (MICs) as low as 2 µM against Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM) .

  • Mechanism: Inhibition of cell wall synthesis via disruption of mycolic acid biosynthesis .

Structural Analogs and Research Applications

Key Derivatives

Compound NameStructure ModificationsBiological ActivitySource
N1-(2-Morpholino-2-(naphthalen-1-yl)ethyl)oxalamideMorpholine-naphthyl side chainKinase inhibition (under study)
N1-(3-Hydroxy-3-phenylpropyl)oxalamideHydroxy-phenylpropyl groupAnti-inflammatory (predicted)

Applications in Drug Discovery

The compound serves as a scaffold for:

  • Antitubercular Agents: Optimizing alkyl chain length in ureas improves NTM activity .

  • Enzyme Inhibitors: Modifying the oxalamide backbone enhances selectivity for CA isoforms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator